molecular formula C12H11ClO2 B8439480 1-[5-(3-Chlorophenyl)-2-furyl]ethan-1-ol

1-[5-(3-Chlorophenyl)-2-furyl]ethan-1-ol

Cat. No.: B8439480
M. Wt: 222.67 g/mol
InChI Key: GRVHIRFSVVTRBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-(3-Chlorophenyl)-2-furyl]ethan-1-ol is a substituted furan derivative featuring a 3-chlorophenyl group at the 5-position of the furan ring and an ethanol moiety at the 2-position. This compound serves as a key intermediate in pharmaceutical and materials chemistry due to its bifunctional reactivity (alcohol and aromatic groups) and structural versatility . Its synthesis typically involves coupling reactions, such as nickel-catalyzed aryl chloride-alkyl thiol coupling (85% yield for analogous compounds) , or catalytic processes using ruthenium-incorporated porous polymers . The compound’s stereochemical variants, including (R)- and (S)-enantiomers, are also synthesized with high purity (87–90%) via chiral resolution techniques .

Properties

Molecular Formula

C12H11ClO2

Molecular Weight

222.67 g/mol

IUPAC Name

1-[5-(3-chlorophenyl)furan-2-yl]ethanol

InChI

InChI=1S/C12H11ClO2/c1-8(14)11-5-6-12(15-11)9-3-2-4-10(13)7-9/h2-8,14H,1H3

InChI Key

GRVHIRFSVVTRBT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(O1)C2=CC(=CC=C2)Cl)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Phenyl Ring

  • 1-(2-Chlorophenyl)ethan-1-ol: Ortho-substitution introduces steric strain, which may lower thermal stability .
  • Halogen Replacement :

    • 1-(4-Bromophenyl)ethan-1-ol : Bromine’s larger atomic radius increases molecular weight (221.07 g/mol vs. 170.61 g/mol for chlorine) and may enhance lipophilicity .
    • 1-(3-Fluorophenyl)ethan-1-ol : Fluorine’s electron-withdrawing effect strengthens hydrogen bonding, improving crystallinity .

Functional Group Modifications

  • Ketone vs.

Heterocyclic Core Variations

  • Furan vs. Isoxazole/Pyrazole :
    • 4-[5-[(1R)-1-[5-(3-Chlorophenyl)-3-isoxazolyl]ethoxy]... (): Isoxazole’s aromaticity and electron-deficient nature enhance metabolic stability compared to furan.
    • Ethyl 2-{[5-(3-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}acetate : Pyrazole’s dual nitrogen atoms improve coordination with metal catalysts, useful in synthetic chemistry .

Physicochemical Properties and Reactivity

Property 1-[5-(3-Chlorophenyl)-2-furyl]ethan-1-ol 1-(4-Chlorophenyl)ethan-1-ol 1-[5-(3-Chlorophenyl)furan-2-yl]ethan-1-one
Molecular Weight (g/mol) 220.65* 170.61 220.65
Functional Group Alcohol Alcohol Ketone
Boiling Point Not reported Not reported Not reported
Solubility Moderate in polar solvents High in polar solvents Low in water
Key Reactivity Nucleophilic substitution at Cl site Esterification Aldol condensation

*Calculated based on analogous structures.

Stereochemical Considerations

The (R)- and (S)-enantiomers of 1-(3-chlorophenyl)ethan-1-ol exhibit distinct pharmacological profiles:

  • (S)-Enantiomer : Synthesized via asymmetric catalysis; may exhibit reduced off-target effects .

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